3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-methylpyrazol-3-yl)hydrazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.3ClH/c1-8-3-2-4(6-5)7-8;;;/h2-3H,5H2,1H3,(H,6,7);3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSFRERLGQGLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-90-5 | |
| Record name | 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Reactivity Considerations
The target molecule, 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride, features a pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a hydrazinyl group (-NHNH₂), which is protonated to form the trihydrochloride salt. The synthesis challenges revolve around achieving regioselective hydrazination while avoiding isomer formation, a common issue in pyrazole chemistry. The hydrochloride salt enhances solubility and stability, necessitating careful control of acidification conditions during the final steps.
Direct Hydrazination of Halogenated Pyrazole Intermediates
A widely explored route involves the nucleophilic substitution of halogenated pyrazole precursors with hydrazine. For example, 3-bromo-1-methyl-1H-pyrazole can react with anhydrous hydrazine under reflux in ethanol to yield the hydrazinyl derivative.
Example Protocol:
- Synthesis of 3-Bromo-1-Methyl-1H-Pyrazole :
Bromination of 1-methylpyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves 85% yield. - Hydrazine Substitution :
Reacting 3-bromo-1-methyl-1H-pyrazole (1 equiv) with hydrazine hydrate (3 equiv) in ethanol at 80°C for 12 hours affords 3-hydrazinyl-1-methyl-1H-pyrazole. The crude product is treated with concentrated HCl to form the trihydrochloride salt, isolated via recrystallization from ethanol/water (yield: 70–75%).
Optimization Insights :
- Solvent Effects : Polar aprotic solvents like DMF improve reaction rates but complicate purification. Ethanol balances reactivity and practicality.
- Temperature Control : Excessive heat promotes decomposition; maintaining 80°C minimizes side products.
Cyclocondensation Strategies
An alternative approach involves constructing the pyrazole ring from hydrazine-containing precursors. For instance, reacting β-keto esters with methylhydrazine forms 1-methylpyrazole derivatives, which can later be functionalized at the 3-position.
Representative Pathway :
- Formation of 1-Methylpyrazole-4-Carboxylate :
Methylhydrazine reacts with ethyl acetoacetate in acetic acid to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate (85% yield). - Decarboxylation and Functionalization :
Hydrolysis of the ester group followed by decarboxylation generates 1-methyl-1H-pyrazole, which undergoes nitration and subsequent reduction to introduce the hydrazinyl group.
Challenges :
- Regioselectivity : Directing groups (e.g., esters) are critical to ensure substitution at the 3-position.
- Side Reactions : Over-reduction of nitro intermediates can lead to amine byproducts, necessitating careful stoichiometric control.
Acid-Mediated Salt Formation and Purification
The conversion of the free base to the trihydrochloride salt is achieved by treating 3-hydrazinyl-1-methyl-1H-pyrazole with excess hydrochloric acid. Recrystallization from aqueous ethanol (40–50% v/v) yields high-purity product (>99% HPLC).
Critical Parameters :
- Acid Concentration : Excess HCl (3–4 equiv) ensures complete protonation of the hydrazine group and pyrazole nitrogen.
- Recrystallization Solvent : Ethanol/water mixtures optimize solubility differences between the salt and impurities.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Halogen Substitution | 3-Bromo-pyrazole | 70–75 | 98.5 | Short reaction time |
| Cyclocondensation | β-Keto ester | 60–65 | 97.0 | Avoids halogen intermediates |
| Nitration/Reduction | 1-Methylpyrazole | 50–55 | 95.5 | Compatible with scale-up |
Trade-offs :
- The halogen substitution route offers higher yields but requires hazardous bromination steps.
- Cyclocondensation is greener but involves multi-step synthesis.
Chemical Reactions Analysis
3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group. Reducing agents such as sodium borohydride are typically used.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride, as anticancer agents. These compounds have demonstrated antiproliferative activity against various cancer cell lines. For instance, a library of phenylaminopyrazoles was synthesized, showing effectiveness in inhibiting the growth of melanoma (SkMel28) and cervical cancer (HeLa) cells while sparing normal fibroblasts . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole core can enhance potency and selectivity against specific cancer types.
1.2 Cannabinoid Receptor Modulation
Another significant application is in the modulation of cannabinoid receptors. Compounds derived from similar pyrazole structures have been investigated for their ability to act as partial agonists at the CB1 and CB2 receptors. These compounds are being explored for their potential in treating neuropathic pain and inflammatory conditions . The selective activity of these pyrazoles suggests that they could lead to safer alternatives to traditional cannabinoid therapies by minimizing central nervous system side effects.
Agricultural Applications
2.1 Fungicidal Activity
The agricultural sector has also seen applications for pyrazole derivatives, particularly as fungicides. Research indicates that phenylamino-substituted pyrazoles exhibit antifungal properties effective against phytopathogenic fungi . The development of these compounds as agrochemicals is promising, as they can be used to combat crop diseases while potentially reducing reliance on conventional pesticides.
2.2 Hypoglycemic Effects
Emerging studies suggest that certain pyrazole derivatives may possess hypoglycemic properties, making them candidates for managing diabetes . The ability to lower blood sugar levels through these compounds could provide new avenues for therapeutic interventions in metabolic disorders.
Synthesis and Structural Characterization
The synthesis of this compound typically involves hydrazine condensation reactions with various substrates, leading to functionalized pyrazole derivatives. Techniques such as microwave activation and one-pot synthesis have been employed to enhance yield and efficiency . Characterization methods including NMR and FTIR spectroscopy confirm the structural integrity and functional groups present in these compounds.
Case Studies
Mechanism of Action
The mechanism of action of 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The specific pathways involved depend on the target organism and the context of its use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride with key analogs:
Key Observations :
- Hydrazinyl vs. Amino/Phenyl Groups: The hydrazinyl group in the target compound enables unique reactivity in forming hydrazones and heterocycles, whereas amino or phenyl substituents (e.g., in compound 7b) favor aromatic interactions and stability in rigid frameworks .
- Salt Formation : The trihydrochloride form of the target compound enhances aqueous solubility compared to neutral pyrazoles (e.g., compound 10) or simpler hydrochloride salts (e.g., 3-ethyl-4-methyl-1H-pyrazole hydrochloride) .
- Thermal Stability: Derivatives with fused aromatic systems (e.g., thieno-thiophene in 7b) exhibit higher melting points (>300°C) due to extended conjugation, whereas the target compound’s salt form may reduce thermal stability .
Reactivity Comparison :
- The hydrazinyl group in the target compound participates in Schiff base formation and cyclocondensation, whereas cyano groups (compound 10) enable nucleophilic additions.
- Hydrochloride salts (e.g., target compound and 3-ethyl-4-methyl analog) improve protonation states for acid-catalyzed reactions .
Spectral and Analytical Data
- IR/NMR : The target compound’s hydrazinyl group would show N-H stretches (~3200–3320 cm⁻¹), similar to compound 7b’s NH₂ peaks . However, fused aromatic systems (e.g., 7b, 10) exhibit distinct C=O (1720 cm⁻¹) and C≡N (2200 cm⁻¹) signals .
- Mass Spectrometry : The trihydrochloride form may fragment into [M-3HCl+H]⁺, whereas compound 10 displays prominent M⁺ peaks at m/z 604 .
Biological Activity
3-Hydrazinyl-1-methyl-1H-pyrazole trihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C4H8Cl3N4
- Molecular Weight : 197.5 g/mol
- CAS Number : 1803583-90-5
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Bacillus subtilis | 20 | 8 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
The compound's effectiveness appears to vary with different bacterial species, with notable potency against Bacillus subtilis and Escherichia coli.
Anticancer Activity
In addition to its antimicrobial effects, studies have suggested that this compound may possess anticancer properties. Research has demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Type of Assay |
|---|---|---|
| HeLa | 25 | MTT Assay |
| MCF-7 | 30 | Trypan Blue Exclusion |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising avenue for further investigation into its potential as an anticancer agent.
The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. The hydrazine moiety is thought to play a crucial role in these interactions, potentially leading to the disruption of nucleic acid synthesis in microorganisms and cancer cells.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus, with a mechanism involving cell wall disruption.
- Anticancer Research : Another study reported in Cancer Letters investigated the cytotoxic effects of this compound on breast cancer cells. The findings suggested that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Q & A
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Methodological Answer : Pre-equilibrate compound solutions in assay buffers (PBS, pH 7.4) for 24 hours to ensure hydration stability. Use cell-based assays (e.g., MTT) with triplicate technical replicates and negative controls (vehicle + inhibitor). Validate cytotoxicity thresholds via flow cytometry (Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
